endo-BCN-PEG3-NH2

Bioorthogonal Chemistry Click Chemistry SPAAC

endo-BCN-PEG3-NH2 (CAS 1883512-27-3) is a heterobifunctional polyethylene glycol (PEG) derivative containing a bicyclo[6.1.0]nonyne (BCN) group and a primary amine (-NH2). The BCN moiety enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, forming a stable 1,2,3-triazole linkage under mild, bioorthogonal conditions.

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
Cat. No. B11832214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG3-NH2
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1
InChIInChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18?
InChIKeyWICZFPOMYSGZNG-JWTNVVGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





endo-BCN-PEG3-NH2: A PEG-Based SPAAC Linker for Copper-Free Click Chemistry


endo-BCN-PEG3-NH2 (CAS 1883512-27-3) is a heterobifunctional polyethylene glycol (PEG) derivative containing a bicyclo[6.1.0]nonyne (BCN) group and a primary amine (-NH2) . The BCN moiety enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, forming a stable 1,2,3-triazole linkage under mild, bioorthogonal conditions . A short PEG3 spacer enhances aqueous solubility and reduces steric hindrance during conjugation . This compound serves as a versatile building block for bioconjugation, targeted drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

Why endo-BCN-PEG3-NH2 Cannot Be Replaced by Generic BCN or DBCO Linkers


Interchanging cyclooctyne-based SPAAC linkers without considering stereochemistry, hydrophilicity, or spacer length can compromise reaction efficiency, solubility, and downstream biological performance . BCN exists as endo and exo stereoisomers with distinct reactivities due to differences in ring strain . The endo isomer exhibits a second-order rate constant of approximately 1.8 × 10^3 M^-1 s^-1 for SPAAC, which is nearly identical to the exo isomer in some contexts, but other reports suggest up to a 10-fold rate enhancement [1]. Additionally, the PEG3 spacer in endo-BCN-PEG3-NH2 is optimized to balance solubility and minimal steric bulk; longer or shorter PEG chains can alter conjugate properties . Replacing the BCN core with more lipophilic cyclooctynes like DBCO (LogP ~3.05) drastically reduces aqueous solubility and increases non-specific binding [2][3]. Therefore, careful selection of the specific endo-BCN-PEG3-NH2 construct is essential for reproducible and efficient bioconjugation.

Quantitative Differentiation of endo-BCN-PEG3-NH2: Head-to-Head Comparator Data


SPAAC Reaction Kinetics: endo-BCN vs. exo-BCN and Other Cyclooctynes

The second-order rate constant for the SPAAC reaction between endo-BCN-CH2OH (a model BCN compound) and benzyl azide in CD3OD was determined to be 1.8 × 10^3 M^-1 s^-1, which is nearly identical to the exo-BCN-CH2OH isomer (1.7 × 10^3 M^-1 s^-1) [1]. This contrasts with earlier reports suggesting a 10-fold rate enhancement for the endo isomer, highlighting the importance of experimental validation . In a separate study, the parent BCN scaffold exhibited a rate constant of 140 × 10^-3 M^-1 s^-1 (0.14 M^-1 s^-1) in CD3OD, which is lower than DIBAC (310 × 10^-3 M^-1 s^-1) but higher than DIBO (120 × 10^-3 M^-1 s^-1) [2]. These data demonstrate that while endo-BCN is not the most reactive cyclooctyne, it offers a favorable balance of reactivity and stability for aqueous bioconjugations.

Bioorthogonal Chemistry Click Chemistry SPAAC

Aqueous Solubility and Hydrophilicity: BCN vs. DBCO Scaffolds

The hydrophilicity of BCN-based linkers, as indicated by calculated LogP values, is significantly higher than that of DBCO-based linkers. A BCN-endo-PEG4-NHS conjugate exhibits a LogP of 0.7 , while an endo-BCN-PEG3-biotin derivative has a LogP of 0.85 [1]. In contrast, the simpler DBCO-amine (DBCO-NH2) has a much higher LogP of 3.047 [2]. This ~2.3 LogP unit difference translates to a >100-fold difference in octanol-water partition coefficient, indicating that BCN-PEG3 constructs are far more water-soluble and less prone to non-specific hydrophobic interactions in biological media.

Bioconjugation Solubility LogP

Functional Versatility: Amine vs. Other Reactive Handles

The primary amine group (-NH2) in endo-BCN-PEG3-NH2 enables conjugation to a broad range of electrophilic partners, including activated esters (e.g., NHS esters), carboxylic acids (via carbodiimide coupling), and aldehydes/ketones (via reductive amination) . This contrasts with other BCN-PEG linkers, such as endo-BCN-PEG3-NHS ester, which is limited to labeling primary amines on biomolecules . The amine handle provides greater synthetic flexibility, allowing the user to choose the most suitable coupling chemistry for their specific target molecule.

Bioconjugation Linker Chemistry Functional Group

PEG Spacer Length: Impact on Solubility and Sterics

The PEG3 spacer (three ethylene glycol units) in endo-BCN-PEG3-NH2 provides a balance between aqueous solubility and minimal steric bulk . This is in contrast to linkers with longer PEG chains (e.g., PEG12), which offer even greater solubility but may introduce excessive flexibility and increased molecular weight, potentially affecting conjugate pharmacokinetics . The PEG3 length is empirically optimized for many bioconjugation applications, ensuring sufficient distance between the BCN and amine groups to reduce steric hindrance during the click reaction and subsequent conjugation steps .

PEGylation Linker Design Solubility

Utility as a PROTAC Linker: Enabling Targeted Protein Degradation

endo-BCN-PEG3-NH2 is specifically marketed and utilized as a PEG-based PROTAC linker [1]. Its structure allows for the conjugation of a target protein ligand (via the amine group) and an E3 ligase ligand (via SPAAC with an azide-functionalized ligand), thereby assembling a functional PROTAC molecule [1]. While other linkers like BCN-exo-PEG3-NH2 are also used in PROTAC synthesis , the endo isomer's balanced reactivity and hydrophilicity profile make it a preferred choice for achieving efficient intracellular protein degradation [1].

PROTAC Targeted Protein Degradation Drug Discovery

Optimal Applications for endo-BCN-PEG3-NH2 Based on Quantitative Differentiation


PROTAC Synthesis for Targeted Protein Degradation

endo-BCN-PEG3-NH2 is ideally suited as a linker for assembling Proteolysis Targeting Chimeras (PROTACs) due to its orthogonal amine and SPAAC handles [1]. The PEG3 spacer provides sufficient distance between the two ligands while maintaining high aqueous solubility, which is crucial for intracellular activity [1]. Its balanced reactivity (k2 ~1.8 × 10^3 M^-1 s^-1 for SPAAC) ensures rapid and efficient conjugation to azide-modified E3 ligase ligands, minimizing side reactions and maximizing yield of the heterobifunctional PROTAC [2].

Antibody-Drug Conjugate (ADC) Development

The high hydrophilicity of BCN-PEG3 constructs (LogP ~0.7-0.85) compared to DBCO-based linkers (LogP ~3.05) makes endo-BCN-PEG3-NH2 an excellent choice for ADC bioconjugation [1][2]. Reduced lipophilicity minimizes antibody aggregation and non-specific binding, leading to cleaner conjugates with improved pharmacokinetic profiles [1]. The amine group allows for facile attachment to antibody lysine residues or engineered cysteine residues via maleimide chemistry, while the BCN group enables copper-free click conjugation of azide-modified cytotoxic payloads .

Cell Surface Labeling and In Vivo Imaging

The bioorthogonal nature of SPAAC, combined with the high aqueous solubility and minimal steric bulk of the PEG3 spacer, makes endo-BCN-PEG3-NH2 suitable for labeling cell surface proteins with azide-modified fluorophores or biotin [1]. The rapid reaction kinetics (1.8 × 10^3 M^-1 s^-1) enable efficient labeling under mild, non-toxic conditions, preserving cell viability [2]. This approach is widely used for tracking cell populations, studying protein trafficking, and developing imaging probes for in vivo applications [1].

Site-Specific Protein PEGylation

endo-BCN-PEG3-NH2 can be used to introduce PEG chains onto proteins site-specifically. First, an azide group is installed at a specific site on the protein (e.g., via genetic code expansion or enzymatic labeling). The BCN group of the linker then undergoes SPAAC to attach the PEG3-amine moiety [1]. The resulting amine-terminated PEGylated protein can then be further functionalized with dyes, drugs, or targeting ligands [1]. This two-step approach offers greater control over the site and stoichiometry of PEGylation compared to non-specific amine-reactive PEG reagents [2].

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